N-(1H-indazol-6-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
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Overview
Description
N-(1H-indazol-6-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an indazole ring, a thiazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with carbonyl compounds under acidic or basic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the indazole and thiazole intermediates with a benzamide derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce nitro groups or carbonyl functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-indazol-6-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anticancer, and antimicrobial properties, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other high-value products.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects by blocking cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-6-yl)-4-methoxybenzamide: Lacks the thiazole ring, which may result in different biological activity.
4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid: Contains a carboxylic acid group instead of the benzamide moiety, affecting its reactivity and solubility.
N-(1H-indazol-6-yl)-4-chlorobenzamide: Substitutes the methoxy group with a chlorine atom, potentially altering its chemical and biological properties.
Uniqueness
N-(1H-indazol-6-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is unique due to the presence of both indazole and thiazole rings, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-12-11-26-18(21-12)10-25-16-6-3-13(4-7-16)19(24)22-15-5-2-14-9-20-23-17(14)8-15/h2-9,11H,10H2,1H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRFLRLCYBZWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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